2-iodo-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide
Description
2-Iodo-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide is a synthetic small-molecule compound featuring a benzamide core substituted with an iodine atom at the 2-position and a pyridazine-based ether moiety. This structure integrates pharmacophoric elements common in kinase inhibitors and receptor modulators, such as the pyridazine ring (a heterocyclic scaffold) and the iodobenzamide group, which may enhance binding affinity or metabolic stability .
Properties
IUPAC Name |
2-iodo-N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18IN3O2/c1-14-6-8-15(9-7-14)18-10-11-19(24-23-18)26-13-12-22-20(25)16-4-2-3-5-17(16)21/h2-11H,12-13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCHTRRLHAXADF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=CC=C3I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-iodo-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. Its molecular formula is with a molecular weight of 459.3 g/mol. This compound has been synthesized and characterized for various biological assays, indicating its relevance in drug development.
The biological activity of this compound can be attributed to its structural features that allow it to interact with specific biological targets. The presence of the iodinated aromatic ring and the pyridazine moiety suggests potential interactions with receptors or enzymes involved in various signaling pathways.
Antitumor Activity
Recent studies have indicated that similar benzamide derivatives exhibit significant antitumor effects. For instance, compounds with structural similarities have been shown to inhibit dihydrofolate reductase (DHFR), a key enzyme in the folate synthesis pathway, which is crucial for DNA synthesis in rapidly dividing cells. This inhibition leads to reduced tumor growth and increased survival rates in preclinical models .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has been explored, particularly against Mycobacterium tuberculosis. Related compounds have demonstrated low IC50 values, indicating strong inhibitory effects against bacterial growth. For example, certain benzamide derivatives have shown IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis H37Ra .
Cytotoxicity Studies
Cytotoxicity assessments are critical for evaluating the safety profile of new compounds. In vitro studies on human cell lines, such as HEK-293, have shown that several derivatives related to this compound exhibit low toxicity, making them suitable candidates for further development .
Table: Summary of Biological Activities
Case Study: Dihydrofolate Reductase Inhibition
In a focused study on the inhibition of DHFR, derivatives similar to this compound were evaluated for their effectiveness in blocking enzyme activity. The results indicated significant inhibition at concentrations that did not adversely affect normal cell viability, suggesting a therapeutic window that could be exploited for cancer treatment.
Structural Activity Relationship (SAR)
The SAR analysis of benzamide derivatives has revealed that modifications at the aromatic rings and the introduction of halogens can enhance biological activity while maintaining selectivity towards target enzymes or receptors. This understanding aids in designing more potent analogs based on the core structure of this compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence provided focuses on unrelated compounds but highlights methodologies and structural motifs that may inform comparative analysis. Below is a synthesis of relevant insights:
Pyridazine-Containing Analogues
- I-6230 and I-6232 (): These ethyl benzoate derivatives feature pyridazine or methylpyridazine groups linked via phenethylamino chains. Unlike the target compound, they lack the iodobenzamide group and instead use ester functionalities. The methyl substitution on pyridazine (I-6232) may enhance lipophilicity compared to non-methylated analogues, a property that could influence bioavailability—a factor relevant to the target compound’s 4-methylphenyl group .
- I-6473 (): This compound replaces pyridazine with a 3-methylisoxazole ring and introduces an ethoxy linker.
Benzamide Derivatives
- (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide (): This compound shares a benzamide backbone but incorporates a thiazolidinedione group, a motif known for PPAR-γ agonist activity.
Heterocyclic Hybrid Systems
- 6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (): This fused oxazine-pyrimidine system demonstrates the importance of heterocyclic diversity. While structurally distinct, its synthesis via Cs₂CO₃-mediated coupling in DMF parallels methodologies that might apply to the target compound’s ether linkage formation .
Key Comparative Parameters
Q & A
Q. Challenges :
- Purification : HPLC or column chromatography is critical due to byproducts from incomplete coupling or iodination .
- Stability : The iodine atom may undergo unintended substitution; reaction conditions must avoid protic solvents or excessive heat .
Basic: How is the compound characterized to confirm its structure and purity?
Methodological Answer:
A multi-technique approach is employed:
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?
Methodological Answer:
SAR strategies include:
Iodine Substitution : Replace iodine with other halogens (e.g., Br, Cl) or electron-withdrawing groups (NO₂) to modulate electron density and target binding .
Pyridazine Modifications : Introduce substituents (e.g., -CF₃, -OCH₃) at the 4-methylphenyl position to enhance hydrophobicity or π-π stacking with biological targets .
Ethoxyethyl Chain Optimization : Shorten or lengthen the chain to balance solubility and membrane permeability .
Q. Experimental Workflow :
- In Silico Docking : Predict binding affinity to targets (e.g., kinases) using AutoDock Vina .
- In Vitro Assays : Test derivatives against cancer cell lines (e.g., MCF-7) with IC₅₀ determination via MTT assays .
Advanced: What mechanisms explain contradictory biological activity data in different assays?
Methodological Answer:
Contradictions may arise from:
Solubility Issues : Poor aqueous solubility can lead to false negatives. Use DMSO stock solutions (<0.1% final concentration) and confirm compound stability via LC-MS .
Target Selectivity : Off-target effects (e.g., unintended kinase inhibition) require profiling against panels like Eurofins KinaseProfiler .
Metabolic Instability : Hepatic microsome assays (e.g., mouse/rat liver S9 fractions) identify rapid degradation pathways (e.g., CYP450-mediated oxidation) .
Resolution : Validate findings with orthogonal assays (e.g., SPR for binding affinity, CRISPR knockouts for target specificity) .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation of the iodobenzamide group .
- Solvent : Dissolve in anhydrous DMSO (seal with argon) to avoid hydrolysis of the ether linkage .
- Monitoring : Conduct stability tests via HPLC every 6 months; discard if purity drops below 90% .
Advanced: How can computational methods guide the design of derivatives with improved pharmacokinetics?
Methodological Answer:
ADMET Prediction : Use SwissADME to optimize logP (target 2–3) and reduce CYP inhibition .
Molecular Dynamics (MD) : Simulate compound-receptor interactions (e.g., GROMACS) to identify residues critical for binding .
QSAR Modeling : Train models on existing bioactivity data (e.g., pIC₅₀ values) to prioritize synthetic targets .
Basic: What in vitro assays are suitable for initial biological screening?
Methodological Answer:
- Antiproliferative Activity : Use MTT/WST-1 assays on 3D spheroids (e.g., HCT-116) for tumor microenvironment relevance .
- Enzyme Inhibition : Fluorescence-based kinase assays (e.g., ADP-Glo™) at 10 µM compound concentration .
- Membrane Permeability : Parallel Artificial Membrane Permeability Assay (PAMPA) with hexadecane membranes .
Advanced: How can isotopic labeling (e.g., ¹⁸F) aid in mechanistic studies?
Methodological Answer:
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
